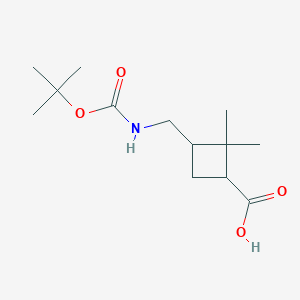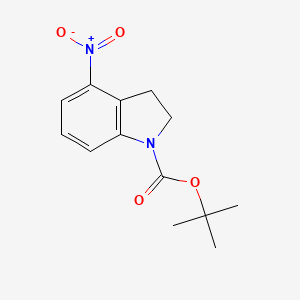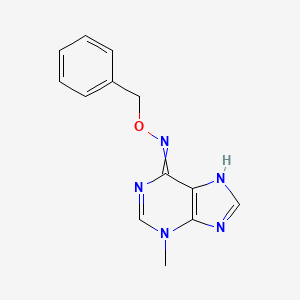![molecular formula C8H10BrN3O2 B11857374 Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1211011-30-1](/img/structure/B11857374.png)
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that contains both imidazole and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by the esterification of the resulting brominated compound with methanol to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyrazine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Ester Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Lacks the bromine atom at the 3-position.
Uniqueness
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of both a bromine atom and an ester group, which confer distinct reactivity and potential for derivatization. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications .
Propriétés
Numéro CAS |
1211011-30-1 |
|---|---|
Formule moléculaire |
C8H10BrN3O2 |
Poids moléculaire |
260.09 g/mol |
Nom IUPAC |
methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10BrN3O2/c1-14-8(13)6-7(9)12-3-2-10-4-5(12)11-6/h10H,2-4H2,1H3 |
Clé InChI |
LGALJOVKDNZLFX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N2CCNCC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)




![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)



